3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Pharmacology Nicotinic Receptors Binding Affinity

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 82111-06-6), also known as 5-methylnicotine, is a synthetic analog of the tobacco alkaloid nicotine. Its structure differs from nicotine by the addition of a methyl group at the 5-position of the pyridine ring, which alters its interaction with nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 82111-06-6
Cat. No. B015549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
CAS82111-06-6
Synonyms3-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine;  (±)-5-Methylnicotine; 
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2CCCN2C
InChIInChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3
InChIKeyWPPLPODBERCBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 82111-06-6) Procurement for Nicotinic Research


3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 82111-06-6), also known as 5-methylnicotine, is a synthetic analog of the tobacco alkaloid nicotine [1]. Its structure differs from nicotine by the addition of a methyl group at the 5-position of the pyridine ring, which alters its interaction with nicotinic acetylcholine receptors (nAChRs) [2]. This compound is commonly procured as a racemic mixture and is a key tool in pharmacological and biochemical research to investigate structure-activity relationships (SAR) of nAChRs [3].

Why Unspecified Nicotine Analogs Cannot Substitute for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 82111-06-6)


Generic substitution among nicotine analogs is not feasible due to the profound impact of minor structural modifications on receptor subtype selectivity and functional activity [1]. A comprehensive 'methyl scan' study demonstrated that the position and stereochemistry of a single methyl group on the pyrrolidinium ring (as in 5'-methylnicotine) dictates unique changes in binding affinity and agonist efficacy at α4β2 and α7 nAChR subtypes [2]. Consequently, using an unverified analog can lead to drastically different experimental outcomes, invalidating comparative studies and confounding SAR analyses, which makes the procurement of this specific compound essential for replicable and interpretable research .

Quantitative Differentiation Evidence for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 82111-06-6)


Binding Affinity for Rat α4β2 nAChR: A Direct Comparator

This compound demonstrates a high binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), a primary target in nicotine addiction and cognitive function studies. Its reported Ki value provides a benchmark for comparison against other analogs in radioligand binding assays [1].

Pharmacology Nicotinic Receptors Binding Affinity

Stereochemical Differentiation: cis- vs. trans-5'-Methylnicotine Activity at α7 nAChR

The stereochemistry of the methyl group on the pyrrolidinium ring is a critical determinant of biological activity. A comparative study revealed that while the trans-isomer retains significant agonist activity at the α7 nAChR, the cis-isomer is essentially inactive [1].

Stereochemistry α7 nAChR Agonist Activity

Receptor Subtype Selectivity: α7 vs. α4β2 nAChR Tolerance

The 5'-trans-methylation of nicotine confers a significant degree of selectivity for the α7 nAChR over the α4β2 nAChR. This differential tolerance is a key differentiator from the parent compound, nicotine, and other methylated analogs [1].

Receptor Selectivity α7 nAChR α4β2 nAChR

Insecticidal Activity as a Nicotine Analog

As a nicotinoid, 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is utilized as an insecticide, targeting the nervous systems of pests. While specific LD50 values are not available in the provided literature for this exact compound, a closely related isomer demonstrates comparable toxicity to nicotine, indicating its potential as a pest control agent [1].

Insecticide Pest Control Nicotinoid

Primary Application Scenarios for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 82111-06-6)


Pharmacological Research: nAChR Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for SAR studies investigating the binding pocket of nicotinic acetylcholine receptors. Its distinct binding profile, particularly the high affinity for α4β2 nAChRs [1] and the differential activity of its stereoisomers on α7 nAChRs [2], makes it a critical tool for elucidating the structural determinants of receptor subtype selectivity and function.

Biochemical Assay Development: Radioligand Binding and Functional Assays

The compound serves as a high-affinity ligand for the development and validation of radioligand binding assays targeting α4β2 nAChRs [1]. Its unique properties allow it to be used as a reference standard or a selective probe in competition binding and functional (e.g., voltage-clamp) assays, enabling more precise characterization of novel nAChR modulators [2].

Insecticide Development and Pest Control Research

As a nicotine analog with insecticidal properties [3], this compound is a candidate for research into new pest control agents. Its use in comparative toxicity studies can help identify structural features that confer selective toxicity to insects, potentially leading to the development of more effective and environmentally targeted insecticides.

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